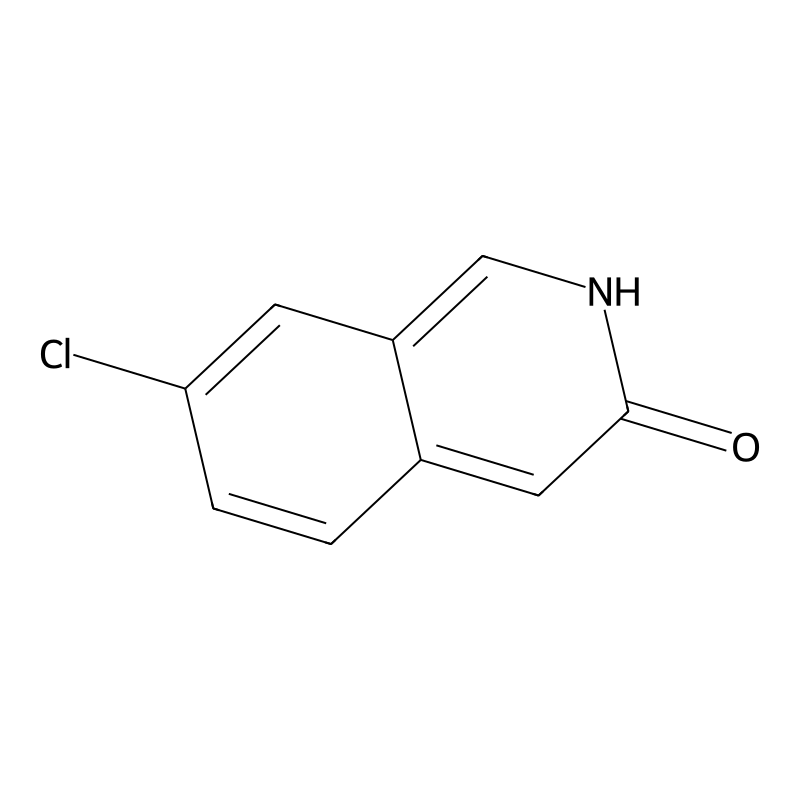7-Chloroisoquinolin-3(2H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
7-Chloroisoquinolin-3(2H)-one is a heterocyclic compound characterized by its isoquinoline structure, which includes a chlorine substituent at the seventh position and a keto group at the third position. This compound is part of a larger family of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The chemical reactivity of 7-Chloroisoquinolin-3(2H)-one can be attributed to its functional groups. Key reactions include:
- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
- Condensation Reactions: The keto group can participate in condensation reactions with amines or alcohols, forming imines or ethers, respectively.
- Reduction: The compound can undergo reduction to form corresponding alcohols or amines, depending on the reaction conditions.
These reactions are crucial for synthesizing various derivatives with enhanced biological properties.
7-Chloroisoquinolin-3(2H)-one exhibits significant biological activities:
- Anticancer Properties: Studies have shown that this compound can inhibit the growth of various cancer cell lines, including MCF-7 and Panc-1, demonstrating cytotoxic effects with low IC50 values .
- Antimicrobial Activity: It has been reported to possess antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents .
- Antiparasitic Effects: The compound has also shown efficacy against certain parasites, contributing to its therapeutic potential in treating infectious diseases .
Several synthetic routes have been developed for 7-Chloroisoquinolin-3(2H)-one:
- Starting Material: The synthesis often begins with commercially available 4-chloroisoquinoline or related precursors.
- Oxidation: The introduction of the keto group can be achieved through oxidation reactions using oxidizing agents like m-chloroperbenzoic acid.
- Reflux Conditions: Commonly, reactions are conducted under reflux conditions in solvents like dichloromethane or ethanol to facilitate the formation of the desired product with high yields .
The applications of 7-Chloroisoquinolin-3(2H)-one span various fields:
- Pharmaceutical Development: Due to its anticancer and antimicrobial properties, it is being explored as a lead compound for drug development.
- Chemical Biology: It serves as a tool compound in biochemical assays to study cellular processes and disease mechanisms.
- Material Science: Its unique structure may also find applications in developing novel materials with specific electronic or optical properties.
Interaction studies involving 7-Chloroisoquinolin-3(2H)-one focus on its binding affinity with biological targets:
- Protein Binding Studies: Research indicates that this compound can bind to specific proteins involved in cancer progression, affecting their activity and stability.
- Enzyme Inhibition: It has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, which is significant for therapeutic interventions .
Several compounds share structural similarities with 7-Chloroisoquinolin-3(2H)-one. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Chloroisoquinolin-1(2H)-one | Chlorine at position six | Known for its potent antimalarial activity |
| 5-Methoxyisoquinolin-3(2H)-one | Methoxy group at position five | Exhibits strong neuroprotective effects |
| 4-Aminoisoquinolin-3(2H)-one | Amino group at position four | Demonstrates significant antibacterial properties |
7-Chloroisoquinolin-3(2H)-one is unique due to its specific chlorine substitution pattern and the presence of the keto group, which contribute to its distinct biological activities compared to these similar compounds.








